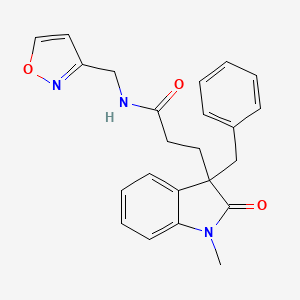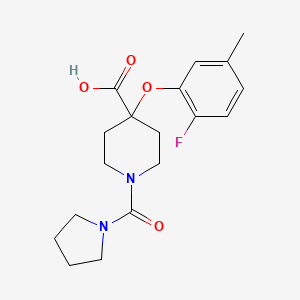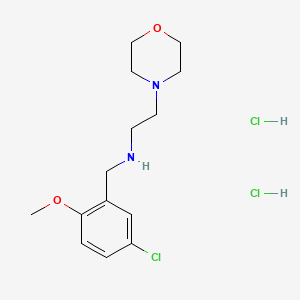
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of thiadiazole derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is not fully understood. However, studies have shown that the compound exerts its antiproliferative and apoptotic effects on cancer cells by inducing cell cycle arrest and inhibiting the expression of anti-apoptotic proteins. The compound also inhibits the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, the compound has been shown to have antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has potent antiproliferative and apoptotic effects on cancer cells, as well as anti-inflammatory and neuroprotective effects. In vivo studies have shown that the compound has antitumor activity in animal models of breast cancer and lung cancer. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide in lab experiments is its potent antiproliferative and apoptotic effects on cancer cells, which make it a promising candidate for cancer therapy. Additionally, the compound has anti-inflammatory and neuroprotective effects, which may have therapeutic applications in the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide. One direction is to further investigate the mechanism of action of the compound and its potential targets in cancer cells and other diseases. Another direction is to optimize the synthesis of the compound to improve its solubility and bioavailability. Additionally, future studies could explore the use of the compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of the compound in humans for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been reported through various methods. One of the most commonly used methods involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with 2-bromo-1-phenylethanone in the presence of sodium hydride and dimethylformamide, followed by the reaction with sodium azide in the presence of copper(I) iodide to yield the desired compound. Other methods involve the use of different starting materials and reagents, such as 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylic acid and 2-phenyl-2-(1H-tetrazol-1-yl)acetic acid, to obtain the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications is in the treatment of cancer. Studies have shown that the compound has potent antiproliferative and apoptotic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7OS/c22-12(16-14-18-17-13(23-14)10-6-7-10)11(21-8-15-19-20-21)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2,(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBAQMPASKAEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5324427.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5324433.png)

![1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5324451.png)
![N-(3-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5324458.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5324468.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5324477.png)
![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5324481.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5324486.png)

![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)


![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)